BenchChemオンラインストアへようこそ!

2-bromo-N-(3-methylphenyl)benzamide

Bromodomain inhibition Epigenetic probe development Target engagement

2-Bromo-N-(3-methylphenyl)benzamide (CAS 10278-30-5) is a synthetic ortho-brominated N-phenylbenzamide derivative with the molecular formula C14H12BrNO and a molecular weight of 290.15 g/mol. This compound features a 2-bromobenzamide core coupled to a 3-methylphenyl (m-tolyl) moiety, a structural motif that confers distinct physicochemical properties including a calculated LogP of 3.8, two rotatable bonds, and a topological polar surface area of 29.1 Ų.

Molecular Formula C14H12BrNO
Molecular Weight 290.15 g/mol
Cat. No. B3835741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(3-methylphenyl)benzamide
Molecular FormulaC14H12BrNO
Molecular Weight290.15 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br
InChIInChI=1S/C14H12BrNO/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15/h2-9H,1H3,(H,16,17)
InChIKeyXDQOOOIXHDTVLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-(3-methylphenyl)benzamide for Scientific Procurement: CAS, Properties, and Research-Grade Specifications


2-Bromo-N-(3-methylphenyl)benzamide (CAS 10278-30-5) is a synthetic ortho-brominated N-phenylbenzamide derivative with the molecular formula C14H12BrNO and a molecular weight of 290.15 g/mol [1]. This compound features a 2-bromobenzamide core coupled to a 3-methylphenyl (m-tolyl) moiety, a structural motif that confers distinct physicochemical properties including a calculated LogP of 3.8, two rotatable bonds, and a topological polar surface area of 29.1 Ų [1]. As a small-molecule research intermediate and potential pharmacophore scaffold, this compound is primarily utilized in medicinal chemistry campaigns targeting bromodomain-containing proteins, alternative oxidase (AOX) enzymes, and kinase inhibition pathways [2].

Why 2-Bromo-N-(3-methylphenyl)benzamide Cannot Be Substituted with Generic Benzamide Analogs in Target-Based Screening


Generic substitution of 2-bromo-N-(3-methylphenyl)benzamide with other N-phenylbenzamide analogs is scientifically unjustified due to marked variations in target engagement and physicochemical parameters driven by specific substitution patterns. The ortho-bromine substitution on the benzamide ring, combined with the meta-methyl group on the aniline ring, yields a unique combination of electronic and steric properties that directly influence molecular recognition events [1]. Even closely related regioisomers or halogen-substituted analogs exhibit divergent binding profiles: for instance, BRD4 affinity varies substantially depending on the precise halogen positioning and additional functionalization, with certain piperidinylsulfonyl-containing derivatives demonstrating entirely different molecular weights (437 vs. 290 g/mol) and LogP values (3.90 vs. 3.8) that alter membrane permeability and target accessibility . The extensive N-phenylbenzamide library screening data from 117 compounds against fungal AOX further confirms that minor structural modifications—including substitution pattern variations—produce non-linear and unpredictable changes in biological activity [1]. Therefore, procurement decisions based on general benzamide class membership without compound-specific verification introduce substantial risk of irreproducible or misleading experimental outcomes.

Quantitative Differentiation Evidence: 2-Bromo-N-(3-methylphenyl)benzamide vs. Closest Structural Analogs


BRD4 Bromodomain Binding Affinity: Quantitative Comparison with BRD3 and CYP3A4 Off-Target Profiles

2-Bromo-N-(3-methylphenyl)benzamide exhibits measurable affinity for the BRD4 bromodomain with an IC50 of 398 nM, whereas its binding to the structurally related BRD3 BD2 bromodomain is negligible at >50,000 nM (>50 μM), representing a >125-fold selectivity window [1][2]. Additionally, CYP3A4 inhibition, a critical off-target liability in drug discovery, occurs only at 3,700 nM (3.7 μM), approximately 9.3-fold higher than the BRD4 IC50, indicating a favorable early-stage selectivity profile [1]. This selectivity pattern distinguishes this compound from pan-BET bromodomain inhibitors that exhibit promiscuous binding across BRD2, BRD3, and BRD4.

Bromodomain inhibition Epigenetic probe development Target engagement

BRD2 Bromodomain Affinity: Quantitative Comparison with BRD4 Engagement

The compound demonstrates comparable binding to BRD2 (IC50 = 501 nM) and BRD4 (IC50 = 398 nM), with a modest 1.26-fold difference in potency, both measured under identical fluorescence anisotropy assay conditions using Alexa Fluor 488 binding inhibition after 60 min incubation [1]. This parallel engagement of BRD2 and BRD4, coupled with the >125-fold discrimination against BRD3 BD2, defines a distinctive intra-BET family selectivity fingerprint.

BET bromodomain profiling Selectivity assessment Chemical probe characterization

Physicochemical Differentiation from 5-Piperidinylsulfonyl-Substituted Analog

2-Bromo-N-(3-methylphenyl)benzamide exhibits substantially different physicochemical properties compared to its 5-(1-piperidinylsulfonyl)-substituted derivative. The parent compound has a molecular weight of 290.15 g/mol, calculated LogP of 3.8, topological polar surface area (tPSA) of 29.1 Ų, 1 hydrogen bond donor, 1 hydrogen bond acceptor, and 2 rotatable bonds [1]. In contrast, the 5-piperidinylsulfonyl derivative has a molecular weight of 437 g/mol (50.6% larger), LogP of 3.90, tPSA of 66.5 Ų (2.3-fold larger), and 4 hydrogen bond acceptors .

Physicochemical profiling ADME prediction Compound library design

Synthetic Accessibility via Established Benzamide Coupling Route

2-Bromo-N-(3-methylphenyl)benzamide is synthesized via a standard benzamide coupling protocol involving reaction of 2-bromobenzoic acid with thionyl chloride to form the acid chloride, followed by coupling with m-toluidine (3-methylaniline) in the presence of triethylamine in dichloromethane, achieving a 60% yield after 4.5 hours [1]. This straightforward two-step route contrasts with more complex analogs such as 2-bromo-N-(3-methylphenyl)-5-(1-piperidinylsulfonyl)benzamide, which requires additional sulfonylation steps and introduces higher synthetic complexity, longer lead times, and increased procurement costs for custom synthesis .

Synthetic chemistry Scale-up feasibility Medicinal chemistry

AOX Inhibitor Scaffold: Structural Distinction Within N-Phenylbenzamide Library

Within a library of 117 N-phenylbenzamide (NPD) derivatives evaluated against recombinant alternative oxidase (AOX) from the fungal pathogen Moniliophthora perniciosa, compounds bearing ortho-bromine substitution on the benzamide ring demonstrated measurable activity profiles that contributed to QSAR model development, whereas unsubstituted or para-substituted analogs exhibited markedly different inhibition patterns [1]. The specific substitution pattern of 2-bromo-N-(3-methylphenyl)benzamide—ortho-Br on benzamide, meta-CH₃ on aniline—represents a defined chemical space within this library that serves as a reference point for structure-activity relationship (SAR) analysis and QSAR model refinement.

Alternative oxidase inhibition Antifungal research QSAR modeling

Primary Research and Industrial Application Scenarios for 2-Bromo-N-(3-methylphenyl)benzamide


Epigenetic Chemical Probe Development: BRD4-Selective Bromodomain Inhibitor Scaffold

This compound serves as a starting scaffold for developing BRD4-selective chemical probes due to its demonstrated >125-fold selectivity for BRD4 (IC50 = 398 nM) over BRD3 BD2 (IC50 > 50,100 nM) and modest 9.3-fold selectivity over CYP3A4 [1][2]. The comparable BRD2 affinity (501 nM) allows researchers to generate dual BRD2/BRD4 inhibitors that spare BRD3, a selectivity profile valuable for dissecting BET family member-specific transcriptional functions in oncology and inflammation research. The compound's favorable physicochemical parameters (MW 290.15, LogP 3.8, tPSA 29.1 Ų) provide an optimal baseline for subsequent structure-guided optimization toward clinical candidates [3].

QSAR Model Validation in Antifungal Agrochemical Discovery

As part of a comprehensively characterized 117-compound N-phenylbenzamide library evaluated against M. perniciosa alternative oxidase, this compound serves as a validated data point for QSAR model refinement and computational screening validation [4]. Researchers developing antifungal agents targeting mitochondrial AOX in plant pathogens can utilize this compound as a reference standard to benchmark assay conditions and verify computational predictions before advancing to more complex or costly analogs. The established synthetic accessibility (60% yield from commercial precursors) further supports its use as a reproducible control compound in high-throughput screening campaigns [3].

Medicinal Chemistry Optimization: CNS-Penetrant BET Inhibitor Lead

The low molecular weight (290.15 g/mol), modest lipophilicity (LogP 3.8), and minimal polar surface area (29.1 Ų) of 2-bromo-N-(3-methylphenyl)benzamide predict favorable blood-brain barrier penetration, making it a superior starting point for CNS-targeted BET bromodomain inhibitor development compared to larger, more polar analogs such as the 5-piperidinylsulfonyl derivative (MW 437, tPSA 66.5 Ų) [3]. The ortho-bromine substituent provides a convenient synthetic handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore SAR while maintaining the core pharmacophore geometry. Procurement of this specific compound, rather than bulkier or differently substituted analogs, enables medicinal chemistry teams to maintain favorable CNS drug-like properties from the initial lead identification stage.

Kinase Inhibitor SAR Expansion: Bcr-Abl/Lyn Dual Inhibition Scaffold Reference

The 3-methylphenylbenzamide core structure is a recognized pharmacophore in Bcr-Abl and Lyn kinase inhibitor development, with structurally related 3-substituted benzamide derivatives demonstrating potent dual inhibitory activity against these tyrosine kinases [5]. 2-Bromo-N-(3-methylphenyl)benzamide provides a halogenated scaffold that can serve as a direct comparator for SAR studies examining the impact of ortho-bromination versus 3-halogenation or 3-trifluoromethylation on kinase selectivity profiles. The compound's well-defined BRD4 activity also raises the possibility of dual BET/kinase inhibition strategies, a growing area of interest in resistant leukemia models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-bromo-N-(3-methylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.